molecular formula C10H13NO2 B1589505 Methyl 4-(2-aminoethyl)benzoate CAS No. 77265-67-9

Methyl 4-(2-aminoethyl)benzoate

Cat. No.: B1589505
CAS No.: 77265-67-9
M. Wt: 179.22 g/mol
InChI Key: XGBXOGQDEAGJKO-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)benzoate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a 2-aminoethyl group

Safety and Hazards

“Methyl 4-(2-aminoethyl)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

“Methyl 4-(2-aminoethyl)benzoate” is available for purchase and is expected to ship on March 20, 2024 . This suggests that it continues to be of interest in scientific research and may have future applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where the reactants are mixed and heated under reflux to ensure complete conversion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoates.

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-aminoethyl)benzoate is unique due to the presence of both ester and aminoethyl functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(2-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXOGQDEAGJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457965
Record name Methyl 4-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77265-67-9
Record name Benzoic acid, 4-(2-aminoethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77265-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 50 mg) was added to a solution of 4-(2-nitrovinyl)benzoic acid methyl ester (228 mg) in 5 mL of ethyl alcohol and 2 mL of acetic acid. The reaction vessel was saturated with hydrogen and stirred under a 1 atm hydrogen atmosphere for 20 h. The vessel was saturated with nitrogen and filtered through celite. Evaporation of the solvents gave 205 mg of crude 4-(2-amino-ethyl)-benzoic acid methyl ester.
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228 mg
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50 mg
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5 mL
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2 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2.02 g (10.0 mmol) of 4-(2-aminoethyl)benzoic acid hydrochloride in 25 mL of methanol was added 1.5 mL of H2SO4. The mixture was heated to reflux and became a homogeneous solution after 1 h. The solution was refluxed for about 16 h, cooled to 22° C. and concentrated to about 10 mL by evaporation. The solution was diluted with 100 mL of water, made basic with 1 N NaOH and extracted with 100 mL of dichloromethane (DCM). The aqueous layer was back-extracted with DCM (4×100 mL). The combined extracts were dried (Na2SO4) and evaporated to give methyl 4-(2-aminoethyl)benzoate as a colorless oil. The material was used directly in the subsequent transformation.
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2.02 g
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1.5 mL
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25 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a "convenient" preparation method for Methyl 4-(2-aminoethyl)benzoate?

A1: While the research itself doesn't delve into the applications of this compound, developing a convenient preparation method suggests it could serve as a useful building block or intermediate in the synthesis of more complex molecules. Easier and more efficient synthesis methods [, ] are crucial for research, especially if the compound is later found to have valuable applications in pharmaceuticals or other fields.

Q2: What information can be gleaned from the provided abstract about the synthesis method?

A2: Although the full text isn't provided, the abstract mentions several reagents and reaction conditions. The citation of specific chemical reactions and reagents like copper nitrate supported on silica gel [] suggests the synthesis likely involves oxidation reactions. The use of references like Vogel's "Textbook of Practical Organic Chemistry" [] indicates the researchers aimed for a practical and potentially scalable synthesis method.

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